molecular formula C9H13NO3 B160784 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- CAS No. 126055-13-8

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-

Cat. No. B160784
M. Wt: 183.2 g/mol
InChI Key: QEUNHAYEJPIRIA-UHFFFAOYSA-N
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Description

“4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of pyridinone, which is a class of compounds known for their diverse biological activities .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves multicomponent reactions . For example, an efficient method for the synthesis of a highly substituted pyrrolidinone derivative (a class of compounds that includes pyridinones) involves a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde .


Molecular Structure Analysis

The structure of the synthesized product is confirmed by various spectroscopic methods such as FTIR, 1H, and 13C NMR spectroscopy . The geometrical structure and intermolecular interactions are also analyzed using single crystal X-ray analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of aniline and diethyl acetylenedicarboxylate in ethanol . The reaction conditions and the choice of reactants can influence the properties of the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives can be influenced by the specific substituents present on the pyridinone ring . For instance, esters with heteroaromatic acid moieties were found to be less stable than benzoyl analogues .

Scientific Research Applications

Structural Studies

Studies have shown that different substituents on the 4(1H)-pyridinone ring, such as 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone, can significantly influence the molecule's structural form. This has implications for the understanding of molecular geometry and electronic structure in various pyridinone derivatives (Xiao et al., 1993).

Crystallography and Spectroscopy

The crystallographic and spectroscopic properties of a series of 3-hydroxy-2-methyl-4(1H)-pyridinones, including those with various N-substituents, have been thoroughly studied. These findings contribute to the understanding of bond lengths, angles, and hydrogen bonding, critical for predicting the behavior of these compounds in different environments (Nelson et al., 1988).

Chemical Synthesis and Reactions

Several studies focus on the synthesis of 4(1H)-pyridinone derivatives, exploring novel routes and methodologies. This includes the efficient synthesis of functionalized 4H-pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone and a multi-component reaction catalyzed by L-proline to produce 3,3'-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives (Mekheimer et al., 1997); (Shi et al., 2008).

Coordination Chemistry

The coordination chemistry of 4(1H)-pyridinone derivatives, particularly their complexes with metals like aluminum, gallium, and indium, has been a subject of research. These studies help understand the ligand-metal interactions and the properties of these complexes in solution (Zhang et al., 1991).

Radiochemistry

In radiochemistry, 4(1H)-pyridinone derivatives have been explored for potential applications in renal imaging using technetium(IV)-99m labeled compounds. These studies investigate the biodistribution of these complexes and their potential as radiopharmaceuticals (Edwards et al., 1993).

Future Directions

The future directions for the research on this compound could involve exploring its potential applications in various fields, such as its use as a biofilm inhibitor , and developing more efficient synthesis methods .

properties

IUPAC Name

2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-7-9(13)8(12)3-4-10(7)5-6-11/h3-4,11,13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUNHAYEJPIRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C=CN1CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155060
Record name CP 102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-

CAS RN

126055-13-8
Record name CP 102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126055138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP 102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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